molecular formula C₁₁H₁₃BrClNO B1145575 2-bromo-4-chloro-N-methyl-N-phenylbutanamide CAS No. 328936-18-1

2-bromo-4-chloro-N-methyl-N-phenylbutanamide

Cat. No.: B1145575
CAS No.: 328936-18-1
M. Wt: 290.58
InChI Key:
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Description

2-bromo-4-chloro-N-methyl-N-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of bromine and chlorine atoms attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-N-methyl-N-phenylbutanamide typically involves the following steps:

    Chlorination: Chlorine can be introduced using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methyl-N-phenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by amidation. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-N-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, are typically used.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 2-substituted-4-chloro-N-methyl-N-phenylbutanamides can be formed.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The major products are the corresponding carboxylic acid and N-methyl-N-phenylamine.

Scientific Research Applications

2-bromo-4-chloro-N-methyl-N-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interactions of halogenated amides with biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The amide group can form hydrogen bonds, further affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-N,N-dimethylbenzamide
  • 4-bromo-2-chloro-N,N-dimethylbenzamide
  • 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide

Uniqueness

2-bromo-4-chloro-N-methyl-N-phenylbutanamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can lead to distinct reactivity and interactions compared to other similar compounds. The presence of the N-methyl-N-phenyl group also imparts unique steric and electronic properties, influencing its behavior in chemical and biological systems.

Properties

IUPAC Name

2-bromo-4-chloro-N-methyl-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-14(9-5-3-2-4-6-9)11(15)10(12)7-8-13/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQFSPACBLGTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-4-chlorobutanoyl bromide (80.3 g, 300 mmol) was slowly added to a solution of N-methylaniline (34.5 g, 320 mmol) and triethylamine (33.5 g, 330 mmol) in toluene (340 mL). The reaction was exothermic, and the mixture was cooled to maintain the temperature at about 40° C. After the addition was complete, the resulting thick mixture was stirred for 30 minutes, 150 mL water was added, and the mixture was stirred further. The aqueous and organic phases were separated, and the organic phase was washed with 5% hydrochloric acid and with water. The toluene was evaporated completely under slight vacuum to yield 86.3 g 2-bromo-4-chloro-N-methyl-N-phenylbutanamide (98% yield, approximately 95-96% pure). The triethylamine may be recovered from the aqueous phase by addition of base and separation.
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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